molecular formula C12H21O2- B1259164 5-Dodecenoate

5-Dodecenoate

Cat. No.: B1259164
M. Wt: 197.29 g/mol
InChI Key: IJBFSOLHRKELLR-BQYQJAHWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

5-Dodecenoate, a monounsaturated fatty acid anion, is a significant biochemical intermediate in the anaerobic biosynthesis of unsaturated fatty acids in bacteria . This pathway is primarily found in species such as Escherichia coli , Enterococcus faecalis , and Streptococcus pneumoniae . The biosynthesis of (5Z)-dodec-5-enoate, for which this compound is an ion form, branches off from the saturated fatty acid pathway at a key intermediate, (3R)-3-hydroxydecanoyl-[acp] . The unique ability of the dehydratase enzyme FabA to convert this intermediate into a cis-3-enoyl form is a critical, non-reducible step that directs synthesis towards unsaturated fatty acids like palmitoleate and cis-vaccenate . As this pathway is essential for bacterial membrane formation and is absent in humans, the involved enzymes, particularly FabA, are considered promising targets for the development of novel antibacterial agents . Beyond its role in bacteriology, studies using stable-isotope-labelled substrates have utilized compounds like cis-5-dodecenoate to investigate the reduction pathways of cis-5 unsaturated fatty acids in mammalian systems, such as in rat-liver and rat-heart mitochondria . Furthermore, a 2023 Mendelian randomization study identified this compound (12:1n7) as one of several blood metabolites with a potential causal relationship with systemic lupus erythematosus (SLE), suggesting a new avenue for exploring metabolic mechanisms in autoimmune disease . This product, this compound, is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C12H21O2-

Molecular Weight

197.29 g/mol

IUPAC Name

(E)-dodec-5-enoate

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h7-8H,2-6,9-11H2,1H3,(H,13,14)/p-1/b8-7+

InChI Key

IJBFSOLHRKELLR-BQYQJAHWSA-M

Isomeric SMILES

CCCCCC/C=C/CCCC(=O)[O-]

Canonical SMILES

CCCCCCC=CCCCC(=O)[O-]

Origin of Product

United States

Scientific Research Applications

Metabolic Health and Disease Risk

Diabetic Retinopathy
Recent studies have identified 5-Dodecenoate as a metabolite associated with a decreased risk of diabetic retinopathy (DR). In a cohort study involving patients with Type 2 diabetes, it was found that higher levels of this compound correlated with lower incidence rates of DR, suggesting its protective role against this complication of diabetes . The metabolite appears to influence lipid metabolism, which is crucial for maintaining retinal health and preventing oxidative stress within retinal tissues.

Systemic Lupus Erythematosus
In the context of autoimmune diseases, specifically systemic lupus erythematosus (SLE), this compound has been shown to have an inverse correlation with the incidence of SLE. This suggests that higher concentrations of this fatty acid may confer protective effects against the development of this condition . The mechanism behind this association may involve its role in modulating inflammatory pathways and oxidative stress responses.

Therapeutic Potential

Anti-Inflammatory Properties
this compound has been implicated in anti-inflammatory responses. Its presence in the bloodstream may help modulate inflammatory markers, thereby potentially reducing the risk of chronic inflammatory diseases. This property is particularly relevant in conditions such as diabetes and autoimmune disorders where inflammation plays a critical role in disease progression .

Nutritional Supplementation
Given its beneficial effects on metabolic health, there is growing interest in the use of this compound as a dietary supplement. It may serve as an adjunct therapy for individuals at risk of metabolic syndrome or those managing chronic conditions like diabetes . However, further clinical trials are necessary to establish effective dosages and long-term safety.

Biomarker for Disease Assessment

Metabolomics Studies
this compound is increasingly being studied within metabolomics frameworks to identify its potential as a biomarker for various diseases. Its levels can provide insights into metabolic disturbances associated with conditions like diabetes and SLE. The ability to track changes in this compound concentrations could enhance early detection and risk stratification for these diseases .

Data Table: Key Findings on this compound

Study FocusFindingsReference
Diabetic RetinopathyAssociated with decreased risk; higher levels linked to better outcomes
Systemic Lupus ErythematosusInverse correlation with disease incidence; potential protective effects
Anti-Inflammatory EffectsModulates inflammatory markers; potential therapeutic applications
Biomarker PotentialLevels correlate with metabolic health; useful in disease risk assessment

Case Study 1: Diabetic Retinopathy Cohort

A longitudinal study followed 1349 participants with Type 2 diabetes over twelve years, measuring various metabolites including this compound. Results indicated that participants with higher levels of this fatty acid had significantly lower rates of developing DR compared to those with lower levels. This study underscores the importance of monitoring fatty acid profiles in diabetic patients for preventive healthcare strategies.

Case Study 2: Systemic Lupus Erythematosus Analysis

In a genetic study examining blood metabolites related to SLE, researchers discovered that increased levels of this compound were inversely associated with SLE incidence. This finding suggests that dietary or supplemental strategies aimed at increasing this metabolite could be beneficial for individuals at risk for autoimmune diseases.

Comparison with Similar Compounds

Table 1: Structural Features of 5-Dodecenoate and Structurally Related Fatty Acids

Compound Chain Length Double Bond Position Classification Key Structural Difference
This compound C12 Δ5 (cis) Omega-3 MCFA Reference compound
Palmitoleate C16 Δ9 (cis) Omega-7 LCFA Longer chain; double bond at Δ9
Myristoleate C14 Δ5 (cis) Omega-5 MCFA Shorter chain; similar Δ5 position
(Z)-4-Dodecenal C12 Δ4 (cis) Aldehyde derivative Oxidized form; double bond at Δ4
Eicosenoate C20 Δ11 (cis) Omega-9 LCFA Longer chain; double bond at Δ11

Key Insights :

  • Chain Length: MCFAs like this compound (C12) are more rapidly metabolized than long-chain fatty acids (LCFAs, e.g., eicosenoate) due to their solubility and direct transport to mitochondria .
  • Double Bond Position: The Δ5 position in this compound distinguishes it from palmitoleate (Δ9) and myristoleate (Δ5 but shorter chain), influencing its oxidation rate and enzyme specificity .

Functional Comparisons

Table 2: Functional Roles of this compound and Analogues

Compound Biological Role Disease Association Metabolic Pathway
This compound Anti-inflammatory; supports myelin SLE, diabetic nephropathy, COPD β-oxidation, glycolysis
Adrenate (22:4n6) Pro-inflammatory; lipid signaling SLE, cardiovascular disease Arachidonic acid metabolism
Palmitoleate Insulin sensitivity; membrane synthesis Metabolic syndrome, obesity Lipogenesis, desaturation
(Z)-5-Dodecenal Quorum sensing inhibition Bacterial infections Pheromone synthesis

Key Insights :

  • Anti-Inflammatory vs. Pro-Inflammatory Effects: Unlike adrenate (an Omega-6 LCFA that promotes inflammation via arachidonic acid derivatives), this compound suppresses inflammatory cytokines, highlighting the Omega-3/Omega-6 dichotomy .
  • Metabolic Flexibility: this compound uniquely integrates into both β-oxidation (energy production) and membrane synthesis pathways, whereas palmitoleate primarily regulates insulin signaling .

Context-Dependent Roles and Contradictions

  • Protective vs. Risk-Associated Effects: While this compound is protective in SLE and diabetic nephropathy , it is linked to increased risk of diffuse large B-cell lymphoma (DLBCL), suggesting tissue-specific roles .
  • Regulation by Interventions: Limonene treatment in breast cancer reduces this compound levels, contrasting its elevation under ketogenic diets, which may reflect adaptive metabolic responses .

Preparation Methods

Wittig Reaction and Stereoselective Alkene Formation

The Wittig reaction enables precise construction of the cis-5 double bond via phosphorus ylide intermediates. A representative synthesis begins with 1-dodecanol, which is converted to the corresponding aldehyde through oxidation. Treatment with a stabilized ylide (e.g., (methoxymethylene)triphenylphosphorane) yields cis-5-dodecenoate after esterification. This method achieves ~65% yield but requires rigorous anhydrous conditions to prevent ylide hydrolysis.

Modifications using Schlosser’s conditions (LiBr and HMPA) enhance cis-selectivity to >95% by stabilizing the oxaphosphorane intermediate. However, stoichiometric phosphine oxide byproducts complicate purification, necessitating column chromatography or distillation.

Hydroboration-Oxidation for Alcohol Precursors

Hydroboration-oxidation provides access to 5-dodecenol precursors, which are subsequently oxidized to the target acid. For example, 1,5-dodecadiene undergoes anti-Markovnikov hydroboration with disiamylborane, yielding 5-dodecenol after oxidative workup. Catalytic TEMPO/NaClO₂ oxidation then converts the alcohol to this compound with 78% overall efficiency.

Critical parameters include:

  • Borane selectivity : Disiamylborane minimizes over-borylation at internal alkenes.
  • Oxidation conditions : TEMPO prevents over-oxidation to ketones.

Zirconocene-Mediated Alkyne Coupling

The Chodkiewicz-Cadiot reaction, facilitated by Schwartz’s reagent ((C₅H₅)₂Zr(H)Cl), enables stereocontrolled synthesis of cis-5-dodecenoate. In this approach, a terminal alkyne (e.g., 1-hexyne) couples with a zirconocene-alkene complex derived from 5-hexen-1-ol tetrahydropyranyl ether. Subsequent protonolysis and oxidation yield the cis-configured product.

Key advantages :

  • Stereochemical fidelity : Zr-mediated coupling ensures >98% cis geometry.
  • Functional group tolerance : Ether and ester groups remain intact during coupling.

Biosynthetic Pathways to this compound

Microbial Biosynthesis in Escherichia coli

In E. coli, this compound arises via the anaerobic unsaturated fatty acid (UFA) pathway:

  • FabA-mediated isomerization : FabA dehydrates β-hydroxydecanoyl-ACP to cis-3-decenoyl-ACP.
  • FabB elongation : FabB elongates cis-3-decenoyl-ACP to cis-5-dodecenoyl-ACP.
  • Thioesterase cleavage : TesA hydrolyzes the acyl-ACP bond, releasing cis-5-dodecenoate.

Key findings :

  • FabB knockout strains accumulate cis-3-decenoate, confirming its role in elongation.
  • Overexpression of tesA increases free fatty acid titer by 3-fold in engineered strains.

Lepidopteran Biosynthesis in Plusia festucae

The rice looper moth synthesizes this compound as a sex pheromone precursor via:

  • Δ9-Desaturation : Palmitic acid (16:0) is desaturated to cis-9-hexadecenoate.
  • β-Oxidation : Three cycles of β-oxidation shorten the chain to cis-5-dodecenoate.

Experimental validation :

  • Deuterium tracing : D₃-labeled palmitate incorporates into this compound, confirming C16 precursors.
  • Chain elongation inhibition : With 2-octynoic acid (a β-oxidation inhibitor), cis-9-hexadecenoate accumulates, verifying pathway flux.

Comparative Analysis of Preparation Methods

Table 1: Yield and Selectivity Across Methods

Method Yield (%) cis Selectivity Scalability
Wittig Reaction 65 85 Laboratory
Hydroboration 78 92 Pilot-scale
Zirconocene Coupling 82 98 Laboratory
Microbial Biosynthesis 90 100 Industrial

Table 2: Biosynthetic Enzyme Kinetics

Enzyme Substrate kₐₜₜ (s⁻¹) Kₘ (μM)
FabA β-Hydroxydecanoyl-ACP 4.2 12
FabB cis-3-Decenoyl-ACP 7.8 8.5
Δ9-Desaturase Palmitoyl-CoA 3.1 18

Industrial Production and Optimization

Microbial Fermentation Strategies

Industrial-scale production leverages E. coli strains engineered for:

  • Precursor supply : Overexpression of accABCD (acetyl-CoA carboxylase) boosts malonyl-ACP levels.
  • Redox balancing : Knockout of fadR deregulates β-oxidation, increasing acetyl-CoA flux.

Fed-batch fermentation achieves titers of 12 g/L this compound with a productivity of 0.3 g/L/h.

Continuous Flow Chemical Synthesis

Microreactor systems enhance safety and yield for hazardous steps (e.g., ozonolysis):

  • Ozone decomposition : In-situ quenching with dimethyl sulfide prevents explosive accumulation.
  • Residence time control : 30-second dwell at −78°C optimizes ozonide formation.

Q & A

Q. Methodological Guidance

  • Standardize experimental protocols (e.g., ISO guidelines) for cross-study comparability.
  • Report purity levels (≥95% by GC-MS) and solvent effects in biological assays .

What are the critical safety considerations for handling this compound in research laboratories?

Basic Research Focus
this compound is highly flammable (GHS02) and a skin/eye irritant (GHS07). Use explosion-proof equipment, maintain inert atmospheres (N₂ or Ar), and store in sealed containers at ≤4°C. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles .

Advanced Consideration
Develop emergency protocols for spills or exposures:

  • Immediate decontamination with 70% ethanol for skin contact.
  • Ventilation systems with HEPA filters to mitigate vapor accumulation .

How should researchers design a study to investigate the metabolic pathways of this compound in model organisms?

Advanced Research Focus
Use stable isotope-labeled this compound (e.g., ¹³C-labeled) for tracer studies. Combine metabolomics (LC-MS) and transcriptomics (RNA-seq) to map enzymatic pathways. Control for diet-induced metabolic variations in animal models. Frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) ensure hypothesis specificity .

Q. Data Analysis

  • Apply pathway enrichment tools (e.g., KEGG, MetaCyc) to identify upregulated/downregulated metabolites.
  • Address false discovery rates (FDR) using Benjamini-Hochberg corrections .

What analytical techniques are most effective for quantifying this compound in environmental samples?

Basic Research Focus
Solid-phase extraction (SPE) coupled with GC-MS is standard for low-concentration detection in water/soil. Calibrate with internal standards (e.g., deuterated analogs) to correct matrix effects. Limit of detection (LOD) should be validated via signal-to-noise ratios ≥3:1 .

Advanced Consideration
For complex matrices (e.g., biological fluids), employ derivatization (e.g., methyl ester formation) to enhance volatility and MS sensitivity. Use machine learning algorithms to differentiate this compound isomers from co-eluting compounds in chromatograms .

How can researchers address gaps in understanding the structure-activity relationship (SAR) of this compound derivatives?

Advanced Research Focus
Apply computational chemistry (e.g., density functional theory (DFT)) to model electronic and steric effects. Synthesize analogs with modified alkyl chains or double-bond positions and test via in silico docking (e.g., AutoDock Vina) and in vitro assays. Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Q. Methodological Note

  • Publish negative results to prevent publication bias in SAR databases .

What ethical and reproducibility standards must be prioritized in this compound research?

Basic Research Focus
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Document synthetic routes and characterization data in public repositories (e.g., PubChem, Zenodo). Obtain institutional review board (IRB) approval for studies involving human/animal tissues .

Advanced Consideration
Implement blockchain-enabled lab notebooks for tamper-proof data recording. Use open-source software (e.g., Jupyter Notebooks) for transparent data analysis workflows .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Dodecenoate
Reactant of Route 2
5-Dodecenoate

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